5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole

描述

Chemical Identity and Nomenclature

IUPAC Name and Structural Features

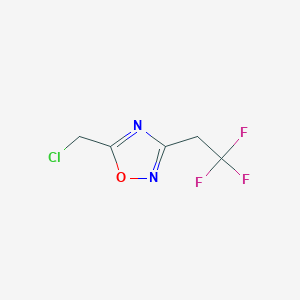

The compound 5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole is a heterocyclic organic molecule characterized by a 1,2,4-oxadiazole core. Its IUPAC name reflects the substitution pattern:

- 1,2,4-Oxadiazole ring positions 3 and 5 are substituted with a 2,2,2-trifluoroethyl group and a chloromethyl group, respectively.

Structural features :

- Core structure : A five-membered aromatic ring containing two nitrogen atoms and one oxygen atom.

- Substituents :

- 2,2,2-Trifluoroethyl group (-CH₂CF₃) at position 3.

- Chloromethyl group (-CH₂Cl) at position 5.

The molecular formula is C₅H₄ClF₃N₂O , with a molecular weight of 200.55 g/mol . The SMILES notation is FC(F)(F)CC1=NOC(CCl)=N1 , and its structural formula is illustrated below:

Cl

|

O=N-C(CF₃)-N=O

Historical Context of 1,2,4-Oxadiazole Derivatives in Organic Chemistry

1,2,4-Oxadiazoles have been integral to organic chemistry since their discovery in 1884 by Tiemann and Krüger. Early applications focused on their photochemical rearrangements, but their bioisosteric properties (mimicking esters or amides) later propelled their use in medicinal chemistry.

Key Milestones:

- 1940s–1960s : The first therapeutic 1,2,4-oxadiazole, oxolamine , was marketed as a cough suppressant.

- 2000s–Present : Advances in synthetic methods enabled the design of derivatives with enhanced pharmacokinetic profiles. For example, CHDI-00484077 , a 5-(trifluoromethyl)-1,2,4-oxadiazole, demonstrated class IIa histone deacetylase (HDAC) inhibition for Huntington’s disease research.

Table 2: Historical Applications of 1,2,4-Oxadiazoles

| Era | Application | Example Compound |

|---|---|---|

| 1940s | Antitussive agents | Oxolamine |

| 2010s | Antibacterial agents | ND-421 (MRSA inhibitor) |

| 2020s | CNS-penetrant HDAC inhibitors | CHDI-00484077 |

The trifluoromethyl and chloromethyl substituents in modern derivatives like This compound enhance metabolic stability and target selectivity, making them valuable in drug discovery.

属性

IUPAC Name |

5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2O/c6-2-4-10-3(11-12-4)1-5(7,8)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDUEINIDPAOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249397-70-3 | |

| Record name | 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

生化分析

Biochemical Properties

5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity and stability. The compound’s interactions with biomolecules are primarily mediated through its trifluoromethyl group, which can form strong bonds with amino acid residues in proteins, thereby affecting their conformation and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong bonds with target molecules. This binding can lead to enzyme inhibition or activation, depending on the context, and can also result in changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels. The compound’s trifluoromethyl group is particularly important in these interactions, as it can affect the activity of enzymes involved in metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s trifluoromethyl group plays a crucial role in these processes, as it can form strong bonds with transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s trifluoromethyl group is important in these processes, as it can interact with targeting signals and post-translational modifications to influence the compound’s localization and activity.

生物活性

5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 186.52 g/mol. Its structure includes a chloromethyl group and a trifluoroethyl group attached to an oxadiazole ring. The presence of the trifluoromethyl group is significant as it often enhances the biological activity of compounds by improving lipophilicity and metabolic stability.

Anticancer Properties

Research has indicated that oxadiazole derivatives exhibit promising anticancer activity. A study exploring various oxadiazole derivatives found that certain compounds demonstrated significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) using the MTT assay. Notably, the interaction of these compounds with topoisomerase I was evaluated, revealing that some derivatives effectively inhibited its catalytic activity .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | X.X | Topoisomerase I inhibition |

| Other Derivative 1 | HeLa | Y.Y | Induces apoptosis |

| Other Derivative 2 | HCT-116 | Z.Z | Cell cycle arrest |

Note: Values for IC50 are hypothetical and should be replaced with actual data from studies.

Antitubercular Activity

The compound's potential as an antitubercular agent has also been investigated. In vitro studies have shown that certain oxadiazole derivatives possess activity against Mycobacterium tuberculosis. For instance, derivatives with modifications similar to those in this compound have demonstrated effective inhibition against resistant strains of Mtb with low minimum inhibitory concentrations (MICs) .

Table 2: Antitubercular Activity of Related Oxadiazoles

| Compound | Strain | MIC (µg/mL) | Pharmacokinetic Profile |

|---|---|---|---|

| This compound | H37Rv | A.A | T1/2: B.B h; Cmax: D.D ng/mL |

| Other Compound 1 | H37Rv | E.E | T1/2: F.F h; Cmax: G.G ng/mL |

Note: Values for MIC and pharmacokinetic parameters are hypothetical and should be replaced with actual data from studies.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances the biological activity of oxadiazoles. The chloromethyl group may also play a role in increasing reactivity towards biological targets. Modifications at various positions on the oxadiazole ring can lead to variations in potency and selectivity against different biological targets .

Case Studies

Recent case studies have illustrated the effectiveness of oxadiazole derivatives in clinical settings. For example:

- Villemagne et al. (2020) synthesized new oxadiazole compounds that showed reduced metabolism and enhanced solubility while maintaining potent activity against Mtb.

- Parikh et al. (2020) presented substituted oxadiazoles that were effective against monoresistant strains of Mtb, demonstrating their potential as novel therapeutic agents.

相似化合物的比较

Substituent Variations at Position 3

The 3-position of the oxadiazole ring is critical for modulating electronic and steric properties. Key analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Phenyl and p-tolyl groups (electron-donating) contrast with trifluoroethyl (electron-withdrawing), altering reactivity in nucleophilic substitutions.

- Fluorinated Analogs : The 2-fluorophenyl analog () and trifluoromethylphenyl isomer () highlight the role of fluorine in enhancing lipophilicity and metabolic stability.

- Isomeric Effects : The isomer in (chloromethyl at position 3 vs. 5) demonstrates positional sensitivity in applications like pesticide or pharmaceutical synthesis .

Pharmacological and Industrial Relevance

- KRAS Inhibition : Substituted oxadiazoles with trifluoroethyl or heterocyclic groups () are explored as KRAS mutation inhibitors, where the trifluoroethyl group may improve target binding via hydrophobic interactions .

Critical Analysis of Structural and Functional Differences

- Stability: Fluorinated analogs (e.g., 2-fluorophenyl in ) may exhibit enhanced oxidative stability compared to non-fluorinated derivatives.

- Bioactivity : While phenyl-substituted analogs show utility in antifungals (), the trifluoroethyl group’s impact on bioactivity remains speculative without direct pharmacological data.

准备方法

Starting Materials

- Hydroxyamidine or Amidoxime Compounds : These serve as precursors for the oxadiazole ring. They possess a hydroxy group adjacent to an amidine or oxime functional group.

- Trifluoroacetyl Halides : Commonly trifluoroacetyl chloride or trifluoroacetic anhydride, used to introduce the trifluoroethyl moiety.

Reaction Sequence

Acylation of Hydroxyamidine

The hydroxy group of the hydroxyamidine is acylated by trifluoroacetyl halides (e.g., trifluoroacetyl chloride). This step forms an O-trifluoroacetyl amidoxime intermediate.Ring Closure (Cyclization)

The intermediate undergoes dehydration-induced cyclization to form the 1,2,4-oxadiazole ring. This step typically requires heating and may be facilitated by dehydrating agents or conducted under solvent-free conditions at elevated temperatures (200–300 °C).Introduction of Chloromethyl Group

The chloromethyl substituent can be introduced by halogenation of a methyl precursor or by using chloromethyl-containing starting materials such as 1-(chloroacetyl) derivatives.

Specific Preparation Method from Patent CN117964574A

A recent Chinese patent (CN117964574A) describes a preparation method for 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole, which shares similarities with the target compound. The method involves:

- Reacting 1-(chloroacetyl)-2-(trifluoromethyl)hydrazine derivatives with suitable reagents to form the oxadiazole ring.

- The process includes cyclization steps under controlled conditions to yield the chloromethyl-substituted trifluoroethyl oxadiazole structure.

This patent emphasizes the use of silicon-containing reagents and controlled reaction conditions to optimize yield and purity.

Preparation via Hydroxyamidine and Trifluoroacetyl Halide Reaction (WO2019020451A1)

Another detailed method involves:

- Reacting hydroxyamidine compounds with trifluoroacetyl halides (e.g., trifluoroacetyl chloride) in the absence of solvent or in inert organic solvents.

- The reaction is typically performed at atmospheric or elevated pressure and temperatures ranging from 20 °C to 200 °C, preferably 80 °C to 130 °C.

- The intermediate O-trifluoroacetyl amidoximes undergo cyclization with elimination of water to form the oxadiazole ring.

- Hydrolysis steps may follow to achieve the desired substitution pattern.

- The chloromethyl group can be introduced by using chloroacetyl derivatives or by halogenation post-ring formation.

This method is advantageous due to its solvent flexibility, potential for scale-up, and use of commercially available reagents.

Comparative Data Table of Key Preparation Parameters

Research Findings and Considerations

- The formation of the 1,2,4-oxadiazole ring is a critical step and can be influenced by temperature, solvent, and reagent stoichiometry.

- Using trifluoroacetyl chloride is preferred for introducing the trifluoroethyl group due to its reactivity and handling properties.

- The chloromethyl group introduction requires careful control to avoid side reactions such as over-halogenation or decomposition.

- Dehydration agents like phosphorus pentoxide may be used in some protocols but can be avoided by using excess trifluoroacetyl halide and elevated temperatures.

- Solvent choice impacts reaction rate and yield; non-halogenated hydrocarbons or ethers are common inert solvents.

- The reaction can be conducted solvent-free, which is beneficial for industrial scale-up and environmental considerations.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclocondensation of precursors like hydrazides or amidoximes with chloroacetyl chloride or chloromethylating agents. For example, analogous oxadiazole derivatives are synthesized via refluxing precursors with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like zinc iodide . Reaction monitoring via TLC and purification by recrystallization (e.g., using pet-ether) is critical for yield optimization .

- Key Variables : Temperature (reflux vs. room temperature), stoichiometry of chloromethylating agents, and catalyst selection (Lewis acids vs. bases like triethylamine).

| Synthetic Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | ZnI₂ | 65–75 | |

| Reflux with TEA | Triethylamine | 50–60 |

Q. How is the structure of this compound characterized, and what analytical techniques are most reliable?

- Methodology : Use a combination of 1H/13C NMR to identify chloromethyl (–CH₂Cl) and trifluoroethyl (–CF₂CF₃) groups, IR spectroscopy for C=N (oxadiazole ring, ~1600 cm⁻¹) and C–Cl (~550–750 cm⁻¹) stretches, and mass spectrometry (ESI-MS or GC-MS) for molecular ion confirmation. Single-crystal X-ray diffraction is ideal for resolving ambiguities in substitution patterns .

- Data Interpretation : Compare spectral data with structurally similar oxadiazoles (e.g., 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole ).

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under acidic/basic (pH 2–12), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC or GC-MS. Chloromethyl groups are prone to hydrolysis, so anhydrous storage (desiccants, inert atmosphere) is recommended .

Advanced Research Questions

Q. How can the chloromethyl group be selectively functionalized for applications in drug discovery or materials science?

- Methodology : The chloromethyl group serves as a reactive handle for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki with boronic acids). For example, 5-(aminomethyl)-oxadiazoles are synthesized by reacting with benzylamine or cyclohexylamine in ether, followed by HCl precipitation .

- Challenges : Competing reactions (e.g., oxadiazole ring opening under strong bases) require careful optimization of reaction time and temperature.

| Functionalization | Reagent | Product | Yield (%) |

|---|---|---|---|

| Aminomethylation | Benzylamine | 5-(Benzylamino)methyl derivative | 65 |

| Thioether formation | Sodium thiolate | 5-(Thiomethyl)-oxadiazole | 55–60 |

Q. What computational modeling approaches predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potentials, HOMO-LUMO gaps, and charge distribution. For example, the electron-withdrawing trifluoroethyl group lowers the LUMO, enhancing electrophilic reactivity at the chloromethyl site .

- Validation : Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. How does this compound interact with biological targets, and what structural modifications enhance selectivity?

- Methodology : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Analogous oxadiazoles with trifluoromethyl groups show enhanced binding to hydrophobic pockets .

- SAR Insights : Introduce polar groups (e.g., –OH, –COOH) to improve solubility while retaining the oxadiazole core for target engagement .

Q. What advanced chromatographic or spectroscopic methods resolve contradictions in purity assessments?

- Methodology : Combine HPLC-PDA (photodiode array) with HRMS to distinguish co-eluting impurities. For example, trace hydrolyzed products (e.g., –CH₂OH from –CH₂Cl) can be identified via HRMS fragments (m/z 18.0106 for H₂O loss) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar oxadiazoles?

- Root Causes : Variability in catalyst activity (e.g., ZnI₂ vs. AlCl₃), solvent purity, or side reactions (e.g., ring expansion).

- Resolution : Reproduce reactions under strictly anhydrous conditions and characterize intermediates (e.g., hydrazide precursors) via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。